molecular formula C7H15NO3 B558636 tert-Butyl N-(2-hydroxyethyl)carbamate CAS No. 26690-80-2

tert-Butyl N-(2-hydroxyethyl)carbamate

Cat. No.: B558636
CAS No.: 26690-80-2
M. Wt: 161.2 g/mol
InChI Key: GPTXCAZYUMDUMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl N-(2-hydroxyethyl)carbamate, also known as this compound, is a useful research compound. Its molecular formula is C7H15NO3 and its molecular weight is 161.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

N-Boc-ethanolamine is an amine-protected, difunctional reagent . It is primarily used in the synthesis of phosphatidyl ethanolamines and ornithine . These compounds play crucial roles in cellular functions, including membrane structure and metabolic processes.

Mode of Action

The compound acts as a protecting group for amines, particularly in the synthesis of phosphatidyl ethanolamines . It binds to the amine group, preventing it from reacting with other substances during the synthesis process . This protection is reversible, allowing the amine to be freed for subsequent reactions when needed .

Biochemical Pathways

The primary biochemical pathway involving N-Boc-ethanolamine is the synthesis of phosphatidyl ethanolamines . These are a class of phospholipids found in biological membranes. They are involved in cell signaling and membrane fusion .

Result of Action

The primary result of N-Boc-ethanolamine’s action is the successful synthesis of phosphatidyl ethanolamines . These compounds are essential components of cell membranes and play a role in various cellular functions.

Action Environment

The action of N-Boc-ethanolamine can be influenced by various environmental factors. For instance, the compound’s stability and reactivity can be affected by temperature, pH, and the presence of other chemicals . Additionally, the compound’s environmental impact has been studied, with research suggesting that small amounts of ethanolamine have no significant impact on plant health .

Properties

IUPAC Name

tert-butyl N-(2-hydroxyethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3/c1-7(2,3)11-6(10)8-4-5-9/h9H,4-5H2,1-3H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPTXCAZYUMDUMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10369791
Record name tert-Butyl N-(2-hydroxyethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26690-80-2
Record name tert-Butyl N-(2-hydroxyethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(2-hydroxyethyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Sodium hydroxide (800 mL of 2M in water) was added to a solution of ethanol amine (100 6, 1.64 mole) in tetrahydrofuran (850 mL). The reaction mixture was placed in a 25° C. water bath and stirred rapidly. A solution of tert-butyl dicarbonate (358 g, 1.64 mole) in tetrahydrofuran (800 mL) was added dropwise over a period of 1 hour. The reaction mixture was stirred for a total of 4 hours at which time analysis by TLC indicated that all of the starting material had been consumed. The tetrahydrofuran was removed under reduced pressure to provide an aqueous slurry. The slurry was cooled in an ice bath. The pH was adjusted to pH 2 by the addition of sulfuric acid (1 L of 1M in water). The resulting solution was extracted with ethyl acetate (4×500 mL). The combined extracts were washed sequentially with water (3×500 mL) and brine (2×500 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give a first lot of crude product. Analysis of the aqueous and brine washes indicated that they contained product so they were extracted with ethyl acetate. The combined extracts were dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to provide a second lot of crude product. The two lots were combined to provide 263.8 g of tert-butyl (2-hydroxyethyl)carbamate as a colorless oil.
Quantity
800 mL
Type
reactant
Reaction Step One
Quantity
1.64 mol
Type
reactant
Reaction Step One
Quantity
850 mL
Type
solvent
Reaction Step One
Name
tert-butyl dicarbonate
Quantity
358 g
Type
reactant
Reaction Step Two
Quantity
800 mL
Type
solvent
Reaction Step Two
Quantity
1 L
Type
reactant
Reaction Step Three
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Name
CC(C)(C)OC(=O)OC(=O)[O-]
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a cooled, stirred solution of 2-aminoethanol (5.9 ml, 0.098 mol) and sodium hydroxide (3.6 g, 0.098 mol) in water-dioxane (1:1), was added drop-wise Boc-azide (10 ml, 0.081 mol). The reaction was stirred at room temperature overnight. The dioxane was then removed under vacuum, and the water layer extracted several times with ethyl acetate. The organic layer was dried over sodium sulphate and then, evaporated to dryness under vacuum to get the product (N-Boc)-2-aminoethanol (5.37 g, 41% yield), which was used in further steps without purification.
Quantity
5.9 mL
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A mixture of ethanolamine (0.1 mol), di-tert-butylcarbonate (0.15 mol), dioxane (50 mL) and aq. 2 N NaOH (25 mL) is stirred at RT for 24 hr. The dioxane is removed by evaporation under reduced pressure. Water (50 mL) is added to the aqueous mixture and the mixture is extracted with CH2Cl2 (4×25 mL). The combined organic layers are dried (Na2SO4), filtered and concentrated under reduced pressure to give the crude product. Pure N-BOC-ethanolamine is obtained by purification of the crude product with the use of flash chromatography over silica gel.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0.15 mol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl N-(2-hydroxyethyl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl N-(2-hydroxyethyl)carbamate
Reactant of Route 3
Reactant of Route 3
tert-Butyl N-(2-hydroxyethyl)carbamate
Reactant of Route 4
tert-Butyl N-(2-hydroxyethyl)carbamate
Reactant of Route 5
Reactant of Route 5
tert-Butyl N-(2-hydroxyethyl)carbamate
Reactant of Route 6
Reactant of Route 6
tert-Butyl N-(2-hydroxyethyl)carbamate
Customer
Q & A

Q1: What is the role of N-Boc-ethanolamine in the synthesis of glycerophospholipids?

A: N-Boc-ethanolamine serves as a protected form of ethanolamine in the synthesis of glycerophosphoethanolamines []. The synthesis involves a multi-step process:

    Q2: How does the incorporation of N-Boc-ethanolamine impact the properties of the synthesized polymers in the provided research?

    A2: In the study by [Liu et al. (2007)][2], N-Boc-ethanolamine wasn't directly incorporated into the final polymer. Instead, it acted as an initiator during the ring-opening polymerization of cyclic carbonate monomers. Subsequent reactions and deprotection steps utilizing the N-(2-hydroxyethyl) carbamate functionality ultimately led to poly(carbonate-b-ester) copolymers with pendent carboxyl or hydroxyl groups. These functional groups significantly influenced the copolymers' self-assembly behavior in aqueous solutions, leading to micelle formation with potential applications in drug delivery.

    Q3: What are the analytical techniques commonly employed to characterize compounds synthesized using N-Boc-ethanolamine?

    A3: Various analytical techniques are used to characterize compounds derived from N-Boc-ethanolamine. In the context of the provided research articles, these include:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique is used to determine the structure and purity of the synthesized compounds [, ].
    • Fourier-transform infrared (FT-IR) Spectroscopy: This method helps identify functional groups present in the synthesized molecules [].
    • Mass Spectrometry: This technique is used to determine the molecular weight and confirm the identity of the synthesized compounds [].
    • UV-Vis Spectroscopy: This method is employed to study the optical properties of the synthesized compounds, particularly for applications like photodynamic therapy [].

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.